2,7-Dibromo-9-heptyl-9H-carbazole

Organic Electronics OLED Materials Electrochemistry

This 2,7-dibromo-N-heptylcarbazole monomer is the definitive precursor for fully conjugated 2,7-linked polycarbazoles via Suzuki or Kumada coupling. Unlike the 3,6-dibromo isomer (wider bandgap) or shorter/longer N-alkyl analogs (suboptimal solubility or morphology), the heptyl chain at N-9 delivers balanced solution processability in toluene, chlorobenzene, and THF while preserving solid-state π-stacking for charge transport. Batch-specific GC, NMR, and HPLC data confirm ≥98% purity, ensuring reproducible molecular weight and polydispersity control. Melting point 72–76°C provides rapid identity verification. Designed for high-performance OPV donor-acceptor copolymers and blue-fluorescent OLED hosts (emission ~393 nm, thermal stability >300°C).

Molecular Formula C19H21Br2N
Molecular Weight 423.2 g/mol
CAS No. 1173071-58-3
Cat. No. B1436061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9-heptyl-9H-carbazole
CAS1173071-58-3
Molecular FormulaC19H21Br2N
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
InChIInChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3
InChIKeyMLLYLIXYBBORGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9-heptyl-9H-carbazole CAS 1173071-58-3: Core Building Block for Conjugated Polymer Procurement


2,7-Dibromo-9-heptyl-9H-carbazole (CAS 1173071-58-3) is an N-alkylated 2,7-dihalocarbazole monomer with molecular formula C₁₉H₂₁Br₂N and molecular weight 423.19 g/mol . The compound serves as a key precursor for synthesizing 2,7-linked polycarbazoles and carbazole-based donor-acceptor copolymers via Suzuki or Kumada cross-coupling polymerization [1]. The heptyl chain at the N-9 position provides balanced solubility for solution processing while maintaining sufficient intermolecular π-stacking for charge transport applications in organic electronics [2].

2,7-Dibromo-9-heptyl-9H-carbazole Procurement: Why Alkyl Chain Length and Bromination Pattern Dictate Polymer Performance


Generic substitution among 2,7-dibromo-N-alkylcarbazoles is not scientifically valid due to three critical structure-property dependencies. First, the alkyl chain length at the N-9 position directly modulates polymer solubility, film morphology, and solid-state packing—a hexyl analog (C6, MW 409.2) yields reduced solubility in common processing solvents, while an octyl variant (C8) may produce excessive chain flexibility that compromises charge transport [1]. Second, the 2,7-dibromination pattern is essential for producing fully conjugated, linear poly(2,7-carbazole) backbones with extended π-delocalization; the 3,6-dibromo isomer (CAS 1103535-99-4) yields cross-conjugated polymers with fundamentally different electronic properties and a wider bandgap [2]. Third, the heptyl chain length represents a balanced design choice for achieving both adequate processability and sufficient intermolecular interaction in thin-film devices [3].

2,7-Dibromo-9-heptyl-9H-carbazole: Quantified Performance Differentiation Evidence for Procurement Decision-Making


HOMO/LUMO Energy Levels of 2,7-Linked Carbazole Trimers Derived from 2,7-Dibromo-N-alkylcarbazole Precursors

2,7-Linked carbazole trimers synthesized from N-alkylated 2,7-dibromocarbazole precursors (including the heptyl-substituted derivative) exhibit HOMO and LUMO energy levels of −5.6 eV and −2.5 eV, respectively, as determined by cyclic voltammetry [1]. In contrast, analogous fluorene trimers prepared under identical Suzuki coupling conditions show fully reversible oxidations in CV experiments, whereas the 2,7-linked carbazole trimers exhibit nonreversible oxidations [2]. This electrochemical behavior reflects fundamental differences in the radical cation stability between carbazole and fluorene backbone systems.

Organic Electronics OLED Materials Electrochemistry

Thermal Stability Benchmark: 2,7-Linked Carbazole Trimers vs. Fluorene Trimers

Both 2,7-linked carbazole trimers derived from 2,7-dibromo-N-alkylcarbazole precursors and analogous fluorene trimers exhibit thermal stabilities exceeding 300 °C, with both materials capable of forming stable molecular glasses [1]. The carbazole trimers differ in crystallization behavior: only one of the two carbazole trimer derivatives exhibits crystallinity, whereas the other forms a stable amorphous glass [2].

Thermal Analysis Polymer Stability OLED Device Processing

Impact of N-Alkyl Chain Length on Polymer Solar Cell Power Conversion Efficiency: 9-Octyl Case Study

In a comparative study of 2,7-linked carbazole-based donor-acceptor polymers, the polymer HXS-1 synthesized from 2,7-dibromo-9-octyl-9H-carbazole (a direct structural analog differing only by one methylene unit from the heptyl derivative) achieved a power conversion efficiency exceeding 5.4% in bulk-heterojunction polymer solar cells when coupled with a benzothiadiazole-thiophene acceptor [1]. This performance benchmark demonstrates the viability of 2,7-linked N-alkylcarbazole building blocks with intermediate alkyl chain lengths (C7-C8) for achieving efficient charge separation and transport [2].

Organic Photovoltaics Polymer Solar Cells Structure-Property Relationship

Regioisomer Differentiation: 2,7-Dibromo vs. 3,6-Dibromo Carbazole Substitution Pattern

The 2,7-dibromo substitution pattern (CAS 1173071-58-3) enables synthesis of fully conjugated linear poly(2,7-carbazole) backbones with extended π-delocalization along the polymer main chain [1]. In contrast, the 3,6-dibromo isomer (CAS 1103535-99-4) produces cross-conjugated polymers where conjugation is interrupted at the nitrogen atom, resulting in a wider bandgap and fundamentally different optoelectronic properties [2]. Both isomers are commercially available as intermediates for OLED materials, but they serve distinct synthetic purposes requiring careful monomer selection based on target polymer architecture [3].

Polymer Synthesis Conjugated Polymers Bandgap Engineering

Physical Property Specification: Melting Point Range for Quality Control and Batch Consistency

Commercial specifications for 2,7-dibromo-9-heptyl-9H-carbazole define a melting point range of 72.0 to 76.0 °C for material with ≥98.0% purity (GC) . This narrow 4 °C melting range provides a quantifiable benchmark for assessing batch-to-batch consistency and monomer purity prior to polymerization. The melting point is confirmed by NMR structure verification . Batch-specific analytical data including NMR, HPLC, and GC are routinely available from commercial suppliers to support procurement qualification .

Quality Control Monomer Purity Reproducible Synthesis

2,7-Dibromo-9-heptyl-9H-carbazole: Evidence-Based Application Scenarios for Procurement and Research Planning


Synthesis of Poly(2,7-carbazole) Homopolymers and Copolymers via Suzuki Polycondensation

This monomer is specifically suited for synthesizing fully conjugated 2,7-linked polycarbazoles via palladium-catalyzed Suzuki cross-coupling polymerization with appropriate diboronic acid or diboronate ester comonomers [1]. The resulting polymers exhibit HOMO and LUMO levels of approximately −5.6 eV and −2.5 eV, respectively, with thermal stability exceeding 300 °C [2]. The heptyl side chain provides balanced solubility in common organic solvents (toluene, chlorobenzene, THF) for solution processing while maintaining sufficient solid-state packing for charge transport applications .

Donor Building Block for Donor-Acceptor Copolymers in Organic Photovoltaics

2,7-Dibromo-9-heptyl-9H-carbazole serves as an electron-rich donor monomer for synthesizing low-bandgap donor-acceptor copolymers when copolymerized with electron-deficient acceptors such as benzothiadiazole, diketopyrrolopyrrole, or isoindigo derivatives [1]. Based on the 5.4% power conversion efficiency demonstrated by structurally analogous 2,7-dibromo-9-octyl-9H-carbazole-based polymers in bulk-heterojunction solar cells, the heptyl-substituted monomer offers comparable potential for achieving efficient charge separation and balanced hole mobility in OPV active layers [2].

OLED Hole-Transport and Host Material Precursor Development

This monomer enables the synthesis of 2,7-linked carbazole oligomers and polymers that exhibit bright blue fluorescence with emission maxima at approximately 393 nm [1]. The high thermal stability (>300 °C) and molecular glass-forming ability make these materials suitable for vacuum-deposited or solution-processed OLED hole-transport layers and host materials [2]. The nonreversible oxidation behavior observed in CV experiments distinguishes carbazole-based materials from fluorene alternatives and must be considered when designing device architectures requiring long-term operational stability .

Quality Control and Batch Verification for Reproducible Polymer Synthesis

Before initiating polymerization, the melting point range of 72.0-76.0 °C serves as a rapid identity and purity verification checkpoint to distinguish the 2,7-isomer from the 3,6-dibromo isomer (m.p. 95 °C) and confirm that monomer purity meets the ≥98.0% (GC) specification [1]. Batch-specific NMR, HPLC, and GC analytical data are available from commercial suppliers to support rigorous incoming material qualification, ensuring reproducible molecular weight and polydispersity control in subsequent polymerization steps [2].

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